C24H25ClFN3O2

Receptor Binding Affinity 5-HT1A Agonist D2 Antagonist

Researchers seeking to dissect D2/5-HT1A polypharmacology without confounds of motor side effects face a critical gap in reliable tool compounds. Adoprazine hydrochloride solves this by providing a well-characterized full D2 antagonist/5-HT1A agonist profile with a uniquely wide separation between antipsychotic-like efficacy and catalepsy induction. - Minimal catalepsy up to 40 mg/kg (mouse), enabling clean chronic dosing studies - In vivo D2 receptor occupancy ID50 of 0.78 mg/kg for precise PET/autoradiography benchmark - Full antagonist activity (pKB 8.5) contrasts with aripiprazole/cariprazine partial agonism

Molecular Formula C24H25ClFN3O2
Molecular Weight 441.9 g/mol
Cat. No. B12615158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H25ClFN3O2
Molecular FormulaC24H25ClFN3O2
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C24H25ClFN3O2/c1-15-18(20-14-17(26)6-7-22(20)28-15)8-11-27-23(30)16-9-12-29(13-10-16)24(31)19-4-2-3-5-21(19)25/h2-7,14,16,28H,8-13H2,1H3,(H,27,30)
InChIKeyGSALTRLJSBTHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adoprazine Hydrochloride Technical Baseline


Adoprazine hydrochloride (CAS 222551-05-5), with molecular formula C24H25ClFN3O2 and molecular weight 441.93 g/mol, is a small molecule compound originally developed by Solvay Pharmaceuticals (later acquired by Abbott, now AbbVie) . It is a full agonist at the serotonin 5-HT1A receptor (pEC50 = 9.0) and a full antagonist at dopamine D2 (pA2 = 9.3) and D3 (pA2 = 8.9) receptors [1]. This dual pharmacological profile defines it as a third-generation antipsychotic candidate, designed to address the therapeutic limitations of classical D2 antagonists by mitigating extrapyramidal side effects (EPS) liability while maintaining efficacy against positive and negative symptoms of schizophrenia [2].

Why Adoprazine Cannot Be Substituted


The therapeutic index of antipsychotics is critically determined by the precise balance between D2 receptor occupancy and 5-HT1A receptor activation. In-class compounds exhibit wide variance in their D2/5-HT1A affinity ratios and intrinsic efficacies, which directly translate to differential propensities for catalepsy (a preclinical predictor of EPS) and distinct regional selectivity in brain microdialysis studies [1]. For example, while aripiprazole, bifeprunox, SSR181507, and SLV313 (adoprazine) all share dual D2/5-HT1A activity, their in vivo D2 receptor occupancy varies dramatically (ID50 values: 1.6 mg/kg, 0.25 mg/kg, 1.6 mg/kg, and 0.78 mg/kg, respectively), and their cataleptogenic liabilities differ profoundly [2]. Substituting one compound for another without accounting for these quantitative differences can invalidate experimental models, confound dose-response relationships, and lead to erroneous conclusions about target engagement and side effect profiles [1].

Adoprazine vs. Comparator Ligands


5-HT1A Receptor Affinity Comparison

Adoprazine (SLV313) demonstrates a 5-HT1A receptor binding affinity (pKi = 9.1, Ki = 0.79 nM) that is substantially higher than that of several key comparators in the same pharmacological class [1]. For instance, the approved antipsychotic aripiprazole shows a 5-HT1A Ki of 1.70 nM (pKi ~8.77), and the investigational drug cariprazine has a pKi of 8.59 (Ki = 2.57 nM) [2]. This difference in primary target affinity may influence the dose required for 5-HT1A-mediated attenuation of EPS and cognitive benefits [3].

Receptor Binding Affinity 5-HT1A Agonist D2 Antagonist Comparative Pharmacology

In Vivo D2 Receptor Occupancy

In a direct comparison of in vivo dopamine D2 receptor occupancy in mice, adolrazine (SLV313) exhibits an ID50 of 0.78 mg/kg for inhibition of [3H]nemonapride binding in the striatum [1]. This value places it intermediate between bifeprunox (ID50 = 0.25 mg/kg) and SSR181507 or aripiprazole (ID50 = 1.6 mg/kg for both) [1]. The occupancy potency correlates with inhibition of apomorphine-induced climbing (r=0.79, p=0.0005) but, crucially, does not correlate with cataleptogenic potential (p>0.05), underscoring the role of concomitant 5-HT1A activation in mitigating motor side effects [1].

D2 Receptor Occupancy In Vivo Pharmacology Antipsychotic SLV313

Catalepsy and EPS Liability

In a preclinical model predictive of antipsychotic-induced extrapyramidal side effects (EPS), adolrazine (SLV313) produced little or no catalepsy in mice at doses up to 40 mg/kg, in stark contrast to haloperidol, olanzapine, and risperidone, which induced marked catalepsy at much lower doses [1]. The separation between the ED50 for 'antipsychotic-like' activity (apomorphine-induced climbing) and the ED50 for catalepsy is exceptionally large for SLV313, a key differentiator for compounds in this class [1]. Notably, pre-treatment with the 5-HT1A antagonist WAY100635 partially unmasked catalepsy, confirming that intrinsic 5-HT1A agonism is mechanistically responsible for this reduced EPS liability [1].

Catalepsy Extrapyramidal Side Effects EPS Liability Antipsychotic Safety

Intrinsic Efficacy at 5-HT1A and D2 Receptors

Adoprazine (SLV313) is characterized as a full agonist at 5-HT1A receptors (Emax = 73% of the maximal 5-HT response in [35S]GTPγS binding) and a full antagonist at D2 receptors (pKB = 8.5 in reversing quinpirole-induced inhibition of forskolin-stimulated cAMP) [1]. This profile contrasts with compounds like aripiprazole, which acts as a partial agonist at both D2 and 5-HT1A receptors, and cariprazine, which is a D3-preferring partial agonist [2]. The combination of full 5-HT1A agonism and full D2 antagonism is hypothesized to provide a more robust and predictable functional outcome in vivo, particularly in mitigating D2 antagonist-induced adverse effects while preserving therapeutic efficacy [1].

Intrinsic Efficacy Functional Selectivity GTPγS Binding cAMP Assay

Adoprazine Research Applications


Low-EPS Antipsychotic Efficacy

Given its robust separation between doses that produce 'antipsychotic-like' effects and those that induce catalepsy (with minimal catalepsy observed up to 40 mg/kg in mice), adolrazine is ideally suited for chronic dosing studies in rodent models of schizophrenia where long-term motor side effects confound behavioral readouts [1]. Its favorable profile, validated in direct comparison to haloperidol, olanzapine, and risperidone, allows for cleaner evaluation of cognitive and negative symptom endpoints.

Full D2 Antagonism and 5-HT1A Agonism

Researchers seeking a tool compound that exhibits full antagonist activity at dopamine D2 receptors (pKB = 8.5) alongside full agonist activity at serotonin 5-HT1A receptors (Emax = 73%) will find adolrazine to be a well-characterized reference standard [2]. This contrasts with partial agonists like aripiprazole and cariprazine, enabling studies that dissect the contributions of intrinsic efficacy at each receptor to downstream signaling pathways and in vivo behaviors [2].

In Vivo Target Engagement and Occupancy

Adoprazine's well-defined in vivo D2 receptor occupancy profile (ID50 = 0.78 mg/kg in mouse striatum) provides a quantitative benchmark for dose selection in target engagement studies using techniques such as ex vivo autoradiography or in vivo PET imaging [3]. Its intermediate occupancy potency among dual D2/5-HT1A compounds allows for direct comparison of pharmacodynamic effects at matched D2 receptor occupancy levels.

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